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Introduction
Deuterated nonylphenoxyacetic acid (specifically, 2-(4-Nonylphenoxy)acetic acid-d2) is a

stable isotope-labeled version of nonylphenoxyacetic acid. The replacement of hydrogen atoms

with deuterium, a stable isotope of hydrogen, makes it a valuable tool in various scientific

disciplines, particularly in drug development and metabolic research.[1][2][3][4][5] The

increased mass of deuterium can alter the pharmacokinetic profile of a molecule, a

phenomenon known as the kinetic isotope effect, which can lead to improved metabolic stability

and a more favorable therapeutic profile.[3][4] Furthermore, deuterated compounds are

extensively used as internal standards in quantitative bioanalysis, such as mass spectrometry,

to ensure the accuracy and precision of pharmacokinetic data.[1][3]

This technical guide provides a comprehensive overview of the known physical characteristics

of deuterated nonylphenoxyacetic acid, alongside detailed experimental protocols for their

determination. Due to the limited availability of specific experimental data for the deuterated

form, this guide also includes data for the non-deuterated analogue, which is expected to have

very similar physical properties.
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The fundamental identifiers and properties of 2-(4-Nonylphenoxy)acetic acid-d2 are

summarized below.

Property Value Source

Chemical Name
2-(4-Nonylphenoxy)acetic acid-

d2
MedChemExpress

CAS Number 1219798-75-0 MedChemExpress

Molecular Formula C₁₇H₂₄D₂O₃ MedChemExpress

Molecular Weight 280.40 g/mol MedChemExpress

For comparison, the properties of the non-deuterated form are also presented.

Property Value Source

Chemical Name 2-(4-Nonylphenoxy)acetic acid PubChem

CAS Number 3115-49-9 PubChem

Molecular Formula C₁₇H₂₆O₃ PubChem

Molecular Weight 278.39 g/mol PubChem

Appearance Solid or liquid
Hunan Russell Chemicals

Technology Co.,Ltd

Density 1.017 g/cm³ Biosynth

Note: Physical properties such as melting point, boiling point, and solubility are expected to be

very similar between the deuterated and non-deuterated forms. However, slight variations may

exist due to the increased mass of deuterium.

Experimental Protocols
This section details the methodologies for determining key physical characteristics of

deuterated nonylphenoxyacetic acid.
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Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.

Methodology:

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed

into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a rate of 10-20°C per minute for a preliminary approximate

measurement. For an accurate determination, the temperature is then raised slowly, at a rate

of 1-2°C per minute, near the expected melting point.

Data Recording: The temperature at which the first liquid appears and the temperature at

which the solid is completely molten are recorded as the melting point range. For a pure

compound, this range is typically narrow (0.5-1°C).

Determination of Solubility
Solubility is a crucial parameter, especially in drug development, as it influences bioavailability.

Methodology:

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water,

ethanol, methanol, acetone, dimethyl sulfoxide).

Procedure (Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of the solvent in a

sealed vial.

The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g.,

24-48 hours) to ensure equilibrium is reached.

The saturated solution is then filtered to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined

using a suitable analytical technique, such as High-Performance Liquid Chromatography

(HPLC) or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

Spectral Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation and confirming deuteration.

Methodology:

Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR: The absence or significant reduction of the signal corresponding to the protons at

the deuterated positions confirms successful labeling. The chemical shifts of the remaining

protons provide structural information.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical

shift corresponding to the position of deuteration.

¹³C NMR: The carbon spectrum provides information about the carbon skeleton of the

molecule.

b. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the isotopic

enrichment.

Methodology:

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Gas

Chromatography-Mass Spectrometry (GC-MS), is used.

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For 2-(4-
nonylphenoxy)acetic acid-d2, the molecular ion peak will be shifted by +2 mass units
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compared to the non-deuterated compound, confirming the presence of two deuterium

atoms.

Signaling Pathways and Experimental Workflows
Application in Pharmacokinetic Studies
Deuterated compounds like nonylphenoxyacetic acid-d2 are instrumental in pharmacokinetic

studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent

drug.
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Caption: Experimental workflow for a typical pharmacokinetic study using a deuterated

compound.

Potential Interaction with PPARγ Signaling Pathway
Analogues of phenoxyacetic acid have been shown to act as partial agonists for the

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in

regulating adipogenesis, metabolism, and cell proliferation.[6] This suggests that

nonylphenoxyacetic acid and its deuterated form may also interact with this pathway.
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Caption: Simplified PPARγ signaling pathway potentially modulated by nonylphenoxyacetic

acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.simsonpharma.com/blog-details/deuterated-compounds
https://www.benchchem.com/pdf/The_Role_of_Deuterated_Compounds_in_Pharmacokinetic_Analysis_An_In_depth_Technical_Guide.pdf
https://www.bocsci.com/blog/an-insight-into-deuterated-drugs/
https://gabarx.com/wp-content/uploads/2018/05/IPT32ConcertPharma-3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6443668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6443668/
https://www.benchchem.com/product/b12402929#physical-characteristics-of-deuterated-nonylphenoxyacetic-acid
https://www.benchchem.com/product/b12402929#physical-characteristics-of-deuterated-nonylphenoxyacetic-acid
https://www.benchchem.com/product/b12402929#physical-characteristics-of-deuterated-nonylphenoxyacetic-acid
https://www.benchchem.com/product/b12402929#physical-characteristics-of-deuterated-nonylphenoxyacetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12402929?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

